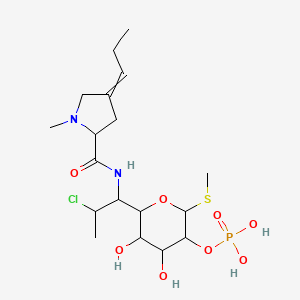

3'(6')-Dehydroclindamycin phosphate

説明

Contextualization within Clindamycin (B1669177) Research Landscape

Clindamycin is a semi-synthetic lincosamide antibiotic derived from lincomycin. patsnap.com It is recognized for its activity against a variety of bacteria, particularly Gram-positive and anaerobic organisms. jcadonline.commdpi.com The parent drug, clindamycin, is often formulated as Clindamycin Phosphate (B84403), a prodrug that exhibits greater water solubility, making it suitable for intravenous and topical preparations. patsnap.comnih.govnih.gov

Within this context, Dehydro Clindamycin Phosphate emerges primarily as an impurity. It is found in commercial preparations of clindamycin and is specifically identified as a process-related impurity in the manufacturing of Clindamycin Phosphate. chemicea.comclearsynth.comacanthusresearch.com Its presence is a focal point of quality control, as regulatory authorities such as the European Pharmacopoeia and the U.S. Food and Drug Administration (FDA) mandate the identification, characterization, and control of any impurity present at a concentration of 0.1% or higher. google.com Consequently, Dehydro Clindamycin Phosphate is a well-documented compound, recognized officially as "Clindamycin Phosphate Impurity J" in the European Pharmacopoeia. nih.gov The need to quantify and limit this specific impurity drives ongoing research and the development of advanced analytical methods.

Nomenclature and Structural Elucidation Challenges: Isomeric Forms (e.g., E/Z Isomers)

The precise identification of Dehydro Clindamycin Phosphate is founded on its specific chemical structure and nomenclature. It is structurally distinct from Clindamycin Phosphate due to the presence of a double bond within the propylidene group attached to the pyrrolidine (B122466) ring. This seemingly minor alteration introduces significant complexity, particularly concerning stereochemistry.

The compound exists as a mixture of geometric isomers, specifically the (E) and (Z) isomers, at the propylidene double bond. nih.govnih.gov This isomerism presents a considerable challenge for structural elucidation and analytical separation. The E/Z isomers may exhibit different physicochemical properties and chromatographic behaviors, complicating their quantification as a single entity. Advanced analytical techniques are required for proper characterization. While methods like LC-MS can identify the compound based on its molecular weight and retention time, a combination of Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) is often employed for detailed structural confirmation. google.com The presence of the isomeric mixture leads to complex NMR spectra, and 3D conformational analysis is further complicated by the molecule's multiple stereocenters. nih.gov

| Identifier | Value |

| IUPAC Name | [6-[2-chloro-1-[(1-methyl-4-propylidenepyrrolidine-2-carbonyl)amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] dihydrogen phosphate nih.govnih.gov |

| Molecular Formula | C18H32ClN2O8PS nih.govnih.govpharmaffiliates.com |

| Molecular Weight | ~502.9 g/mol nih.govnih.gov |

| CAS Number | 1309349-64-1 nih.govnih.govpharmaffiliates.com |

Role as a Chemical Precursor, Intermediate, or Degradation Product

Dehydro Clindamycin Phosphate is primarily classified as a process-related impurity and a degradation product. veeprho.com Its formation can occur during the chemical synthesis of clindamycin phosphate or as a result of the degradation of the active pharmaceutical ingredient over time.

Interestingly, its role extends beyond that of a mere impurity. In certain chemical processes, it can be viewed as an intermediate. For instance, patented methods describe the removal of dehydro-clindamycin impurities through catalytic hydrogenation. google.com This process involves converting the dehydro-clindamycin impurity back into the desired clindamycin, thereby purifying the final product. google.com This conversion implies that Dehydro Clindamycin Phosphate can act as a precursor to Clindamycin Phosphate in a purification or reclamation step.

Furthermore, due to its mandated control in pharmaceutical formulations, purified Dehydro Clindamycin Phosphate serves an essential function as a reference standard in analytical chemistry. Laboratories use this standard to develop and validate analytical methods for accurately detecting and quantifying its presence in batches of clindamycin phosphate, ensuring that the final drug product meets its quality specifications. clearsynth.com

Structure

2D Structure

特性

CAS番号 |

1309349-64-1 |

|---|---|

分子式 |

C18H32ClN2O8PS |

分子量 |

502.9 g/mol |

IUPAC名 |

[(2R,3R,4S,5R,6R)-6-[(1S,2S)-2-chloro-1-[[(2S,4E)-1-methyl-4-propylidenepyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] dihydrogen phosphate |

InChI |

InChI=1S/C18H32ClN2O8PS/c1-5-6-10-7-11(21(3)8-10)17(24)20-12(9(2)19)15-13(22)14(23)16(18(28-15)31-4)29-30(25,26)27/h6,9,11-16,18,22-23H,5,7-8H2,1-4H3,(H,20,24)(H2,25,26,27)/b10-6+/t9-,11-,12+,13+,14-,15+,16+,18+/m0/s1 |

InChIキー |

VHAXPPPXMXEIOC-COVMOQSZSA-N |

正規SMILES |

CCC=C1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)OP(=O)(O)O)O)O)C(C)Cl |

製品の起源 |

United States |

Degradation Pathways and Stability Studies of Lincosamide Derivatives

Investigation of Thermal Degradation Mechanisms of Clindamycin (B1669177) Phosphate (B84403)

Thermal stress can induce significant degradation of clindamycin phosphate, leading to the formation of various byproducts. The rate and extent of this degradation are influenced by factors such as temperature, pH, and the formulation matrix.

Studies on the thermal stability of clindamycin phosphate have identified several degradation products. magtechjournal.com Among these, Dehydro Clindamycin Phosphate has been recognized as a notable impurity that can form during the synthesis, purification, and storage of clindamycin phosphate. google.com This compound is characterized by the presence of a propylidene group on the pyrrolidine (B122466) ring, as opposed to the propyl group in the parent molecule. nih.govpharmaffiliates.comchemicalbook.com

The identification of dehydro clindamycin phosphate and other impurities is crucial for setting appropriate quality standards for clindamycin phosphate raw materials and finished products. google.com Analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) are employed to detect and characterize these degradation products. magtechjournal.comgoogle.com The presence of such impurities necessitates the development of robust analytical methods to ensure their levels are controlled within acceptable limits.

Table 1: Identified Thermal Degradation Products of Clindamycin Phosphate

| Degradation Product | Method of Identification | Reference |

|---|---|---|

| Dehydro Clindamycin Phosphate | LC-MS | google.com |

| Clindamycin | LC-MS | magtechjournal.com |

| Other unidentified impurities | LC-MS | magtechjournal.com |

Kinetic studies are fundamental to understanding the rate at which clindamycin phosphate degrades under thermal stress. Nonisothermal kinetic analysis has been utilized to assess the stability of clindamycin phosphate formulations. nih.gov This approach involves heating the sample at a linearly increasing temperature and fitting the concentration-time-temperature data to a kinetic model. Such studies have indicated that the thermal degradation of clindamycin phosphate in a dextrose solution can be appropriately described by a first-order kinetic model . nih.gov The Arrhenius parameters derived from these nonisothermal experiments have shown good agreement with those obtained from traditional isothermal studies. nih.gov

In contrast, a study on the degradation of clindamycin phosphate in an emulgel dosage form at different temperatures (30˚C, 50˚C, and 70˚C) found the degradation to follow second-order kinetics . journal-jps.com This highlights the influence of the formulation on the degradation kinetics. The rate of degradation was observed to increase with increasing temperature, as expected. journal-jps.com

The mechanism of thermal degradation can be complex. For clindamycin, a related lincosamide, high-temperature studies have shown that a major degradation pathway in the pH range of 5-10 is the scission of the 7-(S)-Cl group to form the 7-(R)-OH analog, lincomycin. researchgate.net This conversion is thought to proceed through an oxazolonium intermediate. researchgate.net While this study was on clindamycin, similar pathways could be relevant for the thermal degradation of the clindamycin moiety in clindamycin phosphate.

Table 2: Kinetic Models for Thermal Degradation of Clindamycin Phosphate

| Formulation | Kinetic Model | Key Findings | Reference |

|---|---|---|---|

| Dextrose solution | First-order | Degradation rate is proportional to the concentration of clindamycin phosphate. | nih.gov |

| Emulgel | Second-order | Degradation rate is proportional to the square of the concentration of clindamycin phosphate. | journal-jps.com |

Photolytic and Oxidative Degradation Research

Clindamycin phosphate is susceptible to degradation upon exposure to light and oxidative conditions. Photodegradation studies are essential to determine the appropriate packaging and storage conditions to protect the drug from light-induced degradation. Oxidative degradation can occur in the presence of oxidizing agents or through auto-oxidation.

Forced degradation studies, as recommended by the International Council for Harmonisation (ICH) guidelines, are performed to understand the stability of the drug substance and to develop stability-indicating analytical methods. researchgate.net In the case of clindamycin phosphate, exposure to peroxide conditions has been shown to generate two primary degradation products. usp.org One investigation into the oxidative degradation of clindamycin in an aqueous solution utilized nanoscale zero-valent iron in the presence of hydrogen peroxide and ultrasound. researchgate.net

Furthermore, the degradation of clindamycin phosphate has been studied using non-thermal plasma, which generates various reactive oxidative species. researchgate.net This research proposed several degradation pathways, highlighting the susceptibility of the molecule to oxidative attack. The photocatalytic degradation of clindamycin has also been investigated using catalysts like titanium dioxide (TiO2), which generates highly reactive hydroxyl radicals under UV irradiation. jwent.net Such studies have demonstrated that the degradation follows pseudo-first-order kinetics. jwent.net

Hydrolytic Stability Profiling and Phosphate Ester Cleavage

Clindamycin phosphate is a prodrug, and its conversion to the active form, clindamycin, occurs through the enzymatic hydrolysis of the phosphate ester bond in vivo. medchemexpress.com Therefore, understanding the hydrolytic stability of the phosphate ester is of significant interest.

The hydrolysis of clindamycin phosphate can also occur under non-enzymatic conditions, influenced by pH and temperature. The stability of clindamycin and its salts is pH-dependent, with maximum stability generally observed in the pH range of 3-5. researchgate.net At pH values below 4, the stability of clindamycin phosphate formulations has been shown to decrease. researchgate.net

The primary degradation pathway for clindamycin in the pH range of 0.4-4 is the hydrolysis of the thioglycoside linkage, leading to the formation of 1-dethiomethyl-1-hydroxy clindamycin and methyl mercaptan. researchgate.net This reaction has a reported activation energy of 38.0 ± 1.2 kcal/mole in 0.1 M HCl. researchgate.net

The cleavage of the phosphate ester group is a key hydrolytic reaction for clindamycin phosphate. The mechanisms of phosphate ester cleavage are well-documented in organic chemistry and can proceed through various pathways depending on the reaction conditions. nih.gov The reactivity of phosphate esters towards hydrolysis is influenced by their charge, with triesters being the most reactive. pearson.com Under humidity degradation conditions, clindamycin phosphate has been observed to degrade into clindamycin, indicating the cleavage of the phosphate group. usp.org

Table 3: Summary of Clindamycin Phosphate Degradation Pathways

| Degradation Type | Key Pathways and Products | Influencing Factors |

|---|---|---|

| Thermal | Formation of Dehydro Clindamycin Phosphate, Clindamycin | Temperature, pH, Formulation |

| Photolytic/Oxidative | Generation of various oxidation products | Light exposure, Oxidizing agents |

| Hydrolytic | Cleavage of phosphate ester to form Clindamycin, Hydrolysis of thioglycoside linkage | pH, Temperature, Enzymes |

Advanced Analytical Methodologies for Characterization and Quantification in Research Matrices

Chromatographic Techniques for Separation and Impurity Profiling

Chromatographic techniques are fundamental in the separation and profiling of impurities such as Dehydro Clindamycin (B1669177) Phosphate (B84403) from the bulk drug substance. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the predominant methods utilized for this purpose, offering high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC) Method Development

The development of a robust HPLC method is critical for the accurate quantification of Dehydro Clindamycin Phosphate. Method development often involves the optimization of several parameters to achieve adequate separation from Clindamycin Phosphate and other related impurities.

A common approach involves reversed-phase chromatography, utilizing a C18 or C8 stationary phase. The selection of the mobile phase is crucial for achieving the desired selectivity. A typical mobile phase consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. The pH of the aqueous buffer is a critical parameter that influences the retention and peak shape of the analytes. For instance, a mobile phase composed of a phosphate buffer with a pH adjusted to the acidic range can provide good separation of Clindamycin Phosphate and its impurities.

Gradient elution is often employed to ensure the timely elution of all compounds with good resolution. The detection wavelength is typically set in the low UV region, around 210 nm, as lincosamides lack a strong chromophore.

Table 1: Exemplary HPLC Method Parameters for the Analysis of Dehydro Clindamycin Phosphate

| Parameter | Condition |

| Stationary Phase | Zorbax Eclipse XDB C8, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | Phosphate Buffer |

| Mobile Phase B | Acetonitrile |

| Gradient Program | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40 °C |

| Detection Wavelength | 205 nm |

| Injection Volume | 20 µL |

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with sub-2 µm particles to achieve faster analysis times, higher resolution, and improved sensitivity compared to traditional HPLC. These characteristics make UPLC particularly well-suited for the analysis of complex samples containing multiple impurities.

In the context of Dehydro Clindamycin Phosphate analysis, UPLC can offer a significant reduction in run time while maintaining or even improving the separation efficiency. The principles of method development are similar to HPLC, involving the optimization of the stationary phase, mobile phase composition, gradient, and temperature. The enhanced resolution of UPLC can be particularly advantageous for separating isomeric impurities.

Preparative Chromatography for Isolation of Dehydro Clindamycin Phosphate

For the purpose of structural elucidation and the preparation of reference standards, isolation of Dehydro Clindamycin Phosphate from the bulk drug is necessary. Preparative chromatography is the method of choice for this purpose. A Chinese patent describes a method for the isolation of Dehydro Clindamycin Phosphate using preparative reversed-phase HPLC. nih.gov

The process typically involves scaling up an analytical HPLC method. This requires a larger column diameter, a higher flow rate, and the injection of a larger sample volume. The mobile phase composition may need to be adjusted to optimize the loading capacity and separation efficiency. Fraction collection is performed based on the retention time of the target compound, and the collected fractions are then evaporated to obtain the purified Dehydro Clindamycin Phosphate.

Table 2: Preparative HPLC Conditions for the Isolation of Dehydro Clindamycin Phosphate

| Parameter | Condition |

| Stationary Phase | Octadecylsilane (ODS) bonded silica |

| Mobile Phase | Acetonitrile and an aqueous buffer |

| Detection | UV at a suitable wavelength |

| Mode | Reversed-Phase |

Mass Spectrometry for Structural Confirmation and Trace Analysis

Mass spectrometry (MS) is an indispensable tool for the structural confirmation and trace analysis of impurities. When coupled with liquid chromatography, it provides a powerful technique for the identification and quantification of compounds in complex mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) Approaches

LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of a mass spectrometer. A study detailing the isolation and identification of impurities in Clindamycin Phosphate raw material utilized LC-MS to determine the molecular weights of the impurities, including Dehydro Clindamycin Phosphate. mdpi.com An electrospray ionization (ESI) source is commonly used for the analysis of polar compounds like Dehydro Clindamycin Phosphate, typically in the positive ion mode.

Tandem mass spectrometry (LC-MS/MS) provides an additional layer of structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. This technique is highly specific and sensitive, making it ideal for the confirmation of impurity identity and for quantification at low levels. A simple HPLC/ESI-MS/MS method has been developed for the rapid identification of Clindamycin Phosphate and its related impurities, utilizing a quadrupole time-of-flight (Q-TOF) mass spectrometer. core.ac.uk

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. This is a crucial step in the definitive identification of an unknown impurity. The exact mass of Dehydro Clindamycin Phosphate is a key piece of data for its characterization.

Table 3: Mass Spectrometric Data for Dehydro Clindamycin Phosphate

| Parameter | Value | Source |

| Molecular Formula | C₁₈H₃₂ClN₂O₈PS | PubChem |

| Monoisotopic Mass | 502.130552 u | PubChem |

| Ionization Mode | Electrospray Ionization (ESI) - Positive | core.ac.uk |

The accurate mass measurement obtained from HRMS, in conjunction with the fragmentation data from MS/MS and the chromatographic retention time, provides a high degree of confidence in the identification of Dehydro Clindamycin Phosphate.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous structural elucidation of organic molecules, including pharmaceutical impurities like Dehydro Clindamycin Phosphate. Its ability to provide detailed information about the chemical environment of individual atoms within a molecule makes it indispensable for confirming the identity and structure of such compounds.

The structural confirmation of Dehydro Clindamycin Phosphate, isolated from raw materials of clindamycin phosphate, has been achieved through a combination of High-Resolution Mass Spectrometry (HR-MS) and NMR spectroscopy. While specific, detailed NMR spectral data for Dehydro Clindamycin Phosphate is not extensively published in readily accessible literature, the general approach to its structural elucidation would involve a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

A typical workflow for the complete structural elucidation of Dehydro Clindamycin Phosphate using NMR would involve the following steps:

¹H NMR Spectroscopy : This experiment provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum of Dehydro Clindamycin Phosphate would be expected to show characteristic signals for the protons in the pyrrolidine (B122466) ring, the sugar moiety, and the propylidene group, which distinguishes it from Clindamycin Phosphate.

¹³C NMR Spectroscopy : This technique identifies the number of non-equivalent carbon atoms and their chemical nature (e.g., C=O, C=C, C-N, C-O). The presence of the double bond in the propylidene group of Dehydro Clindamycin Phosphate would result in distinct chemical shifts compared to the propyl group in Clindamycin.

2D NMR Techniques : To assemble the complete molecular structure, various 2D NMR experiments are crucial:

COSY (Correlation Spectroscopy) : Establishes proton-proton (¹H-¹H) coupling networks, allowing for the tracing of adjacent protons within the molecule.

HSQC (Heteronuclear Single Quantum Coherence) : Correlates directly bonded proton and carbon atoms (¹H-¹³C), aiding in the assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) : Reveals long-range correlations between protons and carbons (typically over two to three bonds), which is vital for connecting different structural fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy) : Provides information about the spatial proximity of protons, which can help in determining the stereochemistry of the molecule.

The analysis of these NMR spectra, in conjunction with mass spectrometry data, allows for the unequivocal assignment of the structure of Dehydro Clindamycin Phosphate.

Hyphenated Techniques for Comprehensive Analysis

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, offer enhanced sensitivity, selectivity, and specificity for the analysis of complex mixtures, making them ideal for the characterization and quantification of pharmaceutical impurities. benthamdirect.comijfmr.com Liquid chromatography coupled with mass spectrometry (LC-MS) is the most powerful and widely used hyphenated technique for the analysis of Clindamycin Phosphate and its related substances, including Dehydro Clindamycin Phosphate. nih.govnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the high-resolution separation capabilities of High-Performance Liquid Chromatography (HPLC) with the sensitive and selective detection and structural elucidation power of mass spectrometry. This technique is instrumental in the identification and quantification of Dehydro Clindamycin Phosphate, even at trace levels, in pharmaceutical samples.

A typical LC-MS method for the analysis of Dehydro Clindamycin Phosphate would involve a reversed-phase HPLC separation followed by detection using an electrospray ionization (ESI) source coupled to a mass spectrometer. The chromatographic conditions are optimized to achieve separation from Clindamycin Phosphate and other related impurities.

Table 1: Illustrative HPLC Parameters for the Analysis of Clindamycin Phosphate and its Impurities

| Parameter | Condition |

| Column | C18 or C8 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) |

| Flow Rate | Typically 0.5 - 1.5 mL/min |

| Column Temperature | Controlled, often between 25°C and 40°C |

| Detection | UV detection (e.g., at 210 nm) followed by mass spectrometry |

| Injection Volume | 10 - 20 µL |

Note: These are general parameters and would require optimization for specific applications.

Mass Spectrometry for Identification and Structural Confirmation

Mass spectrometry provides crucial information for the identification of Dehydro Clindamycin Phosphate. High-resolution mass spectrometry (HR-MS) can determine the elemental composition of the molecule with high accuracy, confirming its molecular formula. Tandem mass spectrometry (MS/MS) is employed to study the fragmentation patterns of the protonated molecule [M+H]⁺.

Table 2: Key Mass Spectrometric Information for Dehydro Clindamycin Phosphate

| Parameter | Value | Reference |

| Molecular Formula | C₁₈H₃₂ClN₂O₈PS | nih.gov |

| Molecular Weight | 502.9 g/mol | nih.gov |

| Monoisotopic Mass | 502.13055 Da | nih.gov |

| Ionization Mode | Electrospray Ionization (ESI) - Positive Mode | nih.gov |

| Precursor Ion | [M+H]⁺ | nih.gov |

The use of LC-MS/MS allows for the development of sensitive and selective quantitative methods, such as multiple reaction monitoring (MRM), for determining the levels of Dehydro Clindamycin Phosphate in various research and quality control samples.

Biochemical Transformations and Metabolite Identification in Non Human Biological Systems

In Vitro Biotransformation Studies in Hepatic Systems (e.g., Microsomes, Hepatocytes)

In vitro studies using human and animal liver preparations have been crucial in elucidating the metabolic pathways of clindamycin (B1669177), the parent compound of Dehydro Clindamycin Phosphate (B84403). Incubations of clindamycin with human liver and intestinal microsomes have shown that it is primarily metabolized through oxidation. nih.govfda.govresearchgate.net

The two major metabolites identified in these hepatic systems are clindamycin sulfoxide (B87167) and, to a lesser extent, N-desmethylclindamycin. fda.govresearchgate.net Research indicates that the formation of clindamycin sulfoxide is the predominant metabolic pathway. nih.govresearchgate.net Studies utilizing recombinant human cytochrome P450 enzymes have identified CYP3A4 as the primary enzyme responsible for this S-oxidation, with a minor contribution from CYP3A5. nih.govfda.govnih.gov The involvement of CYP3A4 is further supported by inhibition studies where ketoconazole, a specific CYP3A4 inhibitor, significantly decreased the formation of clindamycin sulfoxide. nih.gov

Conversely, investigations into the role of flavin-containing monooxygenases (FMOs) in clindamycin S-oxidation found no detectable activity, suggesting this enzymatic pathway is not significantly involved. nih.gov

Specific in vitro biotransformation studies focusing solely on Dehydro Clindamycin Phosphate in hepatic systems are not prominently available in the reviewed literature. However, the metabolic pathways established for clindamycin provide a foundational framework for predicting its potential biotransformation.

Table 1: Summary of In Vitro Hepatic Metabolism of Clindamycin

| System | Primary Enzyme(s) | Major Metabolite | Minor Metabolite | Reference(s) |

|---|---|---|---|---|

| Human Liver Microsomes | CYP3A4 | Clindamycin Sulfoxide | N-desmethylclindamycin | nih.gov, fda.gov, researchgate.net |

| Human Intestinal Microsomes | CYP3A4 | Clindamycin Sulfoxide | N-desmethylclindamycin | fda.gov, researchgate.net |

| Recombinant Human P450s | CYP3A4, CYP3A5 | Clindamycin Sulfoxide | N-desmethylclindamycin | nih.gov, fda.gov |

Role as a Metabolite in Preclinical Animal Models (e.g., Rodents, Canines, Felines)

In preclinical animal models, the metabolism of clindamycin has been investigated to understand its pharmacokinetic profile. Studies in rats and dogs have demonstrated that clindamycin is metabolized in the liver to both active and inactive metabolites. ratguide.com The primary bioactive metabolites identified in the urine of these animals are N-demethyl clindamycin and clindamycin sulfoxide. drugs.comdrugs.com

Extensive research on the metabolic fate of clindamycin in species such as rats and dogs has consistently identified these two compounds as the main transformation products. ratguide.comnih.gov The parent drug, along with these metabolites, is then excreted. drugs.comdrugs.com

Throughout the available literature concerning the metabolism of clindamycin in rodents, canines, and felines, Dehydro Clindamycin Phosphate is not reported as a metabolite. It is primarily characterized as a process-related impurity found in clindamycin preparations rather than a product of biological transformation in these non-human systems. biosynth.comsynzeal.comchemicalbook.com

Enzymatic Pathways Leading to or from Dehydro Clindamycin Phosphate

The enzymatic pathways responsible for the metabolism of the parent compound, clindamycin, are well-documented. The cytochrome P450 system, specifically isoenzyme CYP3A4, is the principal catalyst for the metabolism of clindamycin. nih.govfda.govnih.gov CYP3A5 also contributes to a lesser extent. fda.govnih.gov These enzymes mediate the oxidation of clindamycin to clindamycin sulfoxide and N-desmethylclindamycin. fda.govresearchgate.net

Specific enzymatic pathways that lead to the formation or further metabolism of Dehydro Clindamycin Phosphate in biological systems have not been detailed in the reviewed scientific literature. Dehydro Clindamycin Phosphate is recognized as a dehydro- (B1235302) variant of clindamycin phosphate. biosynth.comnih.gov In the context of pharmaceutical manufacturing, its removal is achieved through chemical processes, such as hydrogenation using a palladium catalyst, which converts the dehydro- impurity back into clindamycin. google.com This indicates it is a product of chemical synthesis or degradation rather than a defined enzymatic process.

Excretion and Disposition in Non-Human Biological Fluids

Studies on the disposition of clindamycin in preclinical animal models show that the drug and its metabolites are eliminated from the body through various routes. In both rats and dogs, excretion occurs via urine and feces. ratguide.comnih.gov These excretions contain a mixture of the unchanged parent drug and its bioactive and bioinactive metabolites. drugs.comdrugs.com

In dogs, following administration of clindamycin phosphate, the antibiotic is taken up by the liver. nih.gov The urinary bioactivity is attributed to a combination of clindamycin and its active metabolites, primarily N-demethyl clindamycin and clindamycin sulfoxide. drugs.comdrugs.com Studies in a canine model also indicate that the kidneys play a role in the disposition of clindamycin. nih.gov In rats, clindamycin and its metabolites are similarly excreted in both urine and feces. ratguide.comnih.gov

There is a lack of specific data regarding the excretion and disposition of Dehydro Clindamycin Phosphate in non-human biological fluids. The pharmacokinetic studies available focus on the parent compound and its well-established metabolites.

Table 2: Summary of Clindamycin Excretion in Preclinical Models

| Animal Model | Primary Excretion Routes | Excreted Compounds | Reference(s) |

|---|---|---|---|

| Rat | Urine, Feces | Unchanged Clindamycin, Metabolites | nih.gov, ratguide.com |

| Dog | Urine, Feces | Unchanged Clindamycin, N-demethyl clindamycin, Clindamycin sulfoxide | nih.gov, drugs.com, drugs.com |

Molecular Interactions and Biochemical Impact if Applicable to the Compound Itself, Not Parent Drug

Investigations into Potential Enzyme Substrate or Inhibitor Activity In Vitro

There is a notable absence of published research detailing in vitro studies to determine whether Dehydro Clindamycin (B1669177) Phosphate (B84403) acts as a substrate or inhibitor for specific enzymes. The scientific focus has been on analytical methods to identify and quantify this impurity during the manufacturing process of Clindamycin Phosphate.

Interaction with Cellular Components in Model Systems

Similarly, there is no readily available information from studies on the interaction of Dehydro Clindamycin Phosphate with cellular components in model systems. The existing body of research does not provide data on its effects on cellular structures or functions. The primary characterization of this compound has been in the context of pharmaceutical chemistry and quality control.

One study successfully isolated and identified four impurities from the raw material of clindamycin phosphate using reversed-phase preparative high-performance liquid chromatography (HPLC). The molecular weights of these impurities were determined using liquid chromatography-mass spectrometry (LC-MS), and their precise chemical structures were elucidated through high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy. Among these, 3',6'-dehydro clindamycin phosphate was identified as one of the four impurities. researchgate.net

| Impurity Number | Identified Compound | Analytical Techniques Used for Identification |

| 1 | Clindamycin-B-phosphate | LC-MS, HR-MS, NMR |

| 2 | Clindamycin-2,4-diphosphate | LC-MS, HR-MS, NMR |

| 3 | 3',6'-dehydro clindamycin phosphate | LC-MS, HR-MS, NMR |

| 4 | epi-clindamycin phosphate | LC-MS, HR-MS, NMR |

A method for preparing Clindamycin Phosphate with a reduced content of Dehydro Clindamycin Phosphate has been developed. This process involves dissolving Clindamycin Phosphate containing the dehydro impurity in water or a water-alcohol mixture, followed by the addition of a palladium-carbon catalyst and hydrogenation. This chemical reaction effectively converts the Dehydro Clindamycin Phosphate into Clindamycin Phosphate, thereby reducing the level of this impurity in the final product. google.com

Advanced Research Directions and Emerging Areas

Development of Novel Analytical Reference Standards for Dehydro Clindamycin (B1669177) Phosphate (B84403)

The accurate detection and quantification of impurities in pharmaceutical products are critical for ensuring their safety and efficacy. The development of pure analytical reference standards for compounds like Dehydro Clindamycin Phosphate is a fundamental prerequisite for reliable quality control. A reference standard is a highly purified compound used as a measurement benchmark in analytical tests.

Research in this area has led to sophisticated methods for the isolation and characterization of Dehydro Clindamycin Phosphate from bulk Clindamycin Phosphate raw material. A patented method outlines a process using Liquid Chromatography-Mass Spectrometry (LC-MS) to first identify the impurity based on its specific molecular weight and relative retention time in the chromatographic profile. google.com Following identification, preparative high-performance liquid chromatography (HPLC) is employed to isolate the compound in sufficient quantity and purity to serve as a reference standard. google.com

The characterization of this standard involves a suite of analytical techniques to confirm its structure and purity. HPLC methods are crucial for determining the purity profile, often using C8 or C18 columns with specific mobile phase compositions and gradient programs to achieve separation from the parent drug and other related impurities. usp.orgusp.org

Table 1: Analytical Methods for the Identification and Separation of Dehydro Clindamycin Phosphate

| Technique | Purpose | Typical Conditions | Reference |

| HPLC-UV | Identification & Quantification | Column: Zorbax Eclipse XDB C8 (250 x 4.6) mm, 5 µmMobile Phase: Gradient elution with acetonitrile (B52724) and bufferDetection: 205 nm | usp.orgusp.org |

| LC-MS | Identification & Structure Confirmation | Coupling of liquid chromatography with mass spectrometry to determine molecular weight and fragmentation patterns. | google.comnih.gov |

| Preparative HPLC | Isolation & Purification | Utilizes larger columns and higher flow rates to separate and collect pure fractions of the target compound. | google.com |

The availability of certified reference standards from specialized chemical suppliers is essential for pharmaceutical manufacturers to comply with regulatory requirements for impurity profiling and stability testing of Clindamycin Phosphate formulations. acanthusresearch.comacanthusresearch.com

Computational Chemistry and Modeling of Dehydro Clindamycin Phosphate Reactivity

Computational chemistry provides powerful tools for predicting the chemical behavior and properties of molecules, offering insights that can be difficult to obtain through experimental methods alone. While specific computational studies on Dehydro Clindamycin Phosphate are not widely published, the methodologies applied to other antibiotics provide a clear framework for future research.

Reactive molecular dynamics (MD) simulations, for example, can be used to model the degradation of Dehydro Clindamycin Phosphate at an atomic level. nih.govnih.gov Such simulations can elucidate the mechanisms of its breakdown in the presence of reactive species like hydroxyl radicals (•OH), which are common in advanced oxidation processes. nih.gov By simulating the interactions, researchers can identify the most probable reaction sites on the molecule. This process often begins with H-abstraction, leading to the breaking of C-C, C-N, or C-O bonds and the subsequent formation of degradation products. nih.gov For Dehydro Clindamycin Phosphate, computational models could predict whether the additional double bond in the pyrrolidine (B122466) ring is a primary site of oxidative attack.

Quantum chemistry methods, such as Density Functional Theory (DFT), can calculate various molecular properties to predict reactivity. These include bond dissociation energies, electron density distribution, and molecular orbital energies. This information helps identify the most labile chemical bonds and the parts of the molecule most susceptible to nucleophilic or electrophilic attack, thereby predicting its degradation pathways. Furthermore, computational techniques like Hirshfeld surface analysis, which has been used to study the crystal structure of Clindamycin Phosphate solvates, could be applied to understand the intermolecular interactions and solid-state stability of Dehydro Clindamycin Phosphate. semanticscholar.org

Table 2: Potential Applications of Computational Chemistry for Dehydro Clindamycin Phosphate Research

| Methodology | Purpose | Potential Insights | Reference |

| Reactive Molecular Dynamics (MD) | Simulate degradation pathways | Identification of reactive sites; mechanism of bond cleavage by reactive oxygen species. | nih.govnih.gov |

| Density Functional Theory (DFT) | Calculate molecular properties | Prediction of bond stability; mapping of electron density to identify sites for chemical attack. | N/A |

| Hirshfeld Surface Analysis | Analyze intermolecular interactions | Understanding of crystal packing, solid-state stability, and polymorphism. | semanticscholar.org |

These computational approaches can guide experimental studies, saving significant time and resources in predicting the stability and degradation profile of the compound.

Research into Environmental Fate and Transformation Products in Abiotic Systems

The presence of pharmaceuticals and their degradation products in the environment is an area of increasing concern. Understanding the environmental fate of Dehydro Clindamycin Phosphate requires studying the abiotic (non-biological) processes that can lead to its transformation. Key abiotic degradation pathways include photolysis, oxidation, and hydrolysis. researchgate.net

Research on the parent compound, clindamycin, provides a basis for predicting the behavior of its dehydro derivative.

Photolysis : Studies have shown that clindamycin can be degraded by UV irradiation. jwent.net This process is often enhanced by the presence of photocatalysts like titanium dioxide (TiO₂) or zinc oxide (ZnO), which generate highly reactive oxygen species (ROS) such as hydroxyl radicals. jwent.netresearchgate.net The degradation kinetics are influenced by environmental factors like pH. jwent.net The presence of the conjugated double bond in Dehydro Clindamycin Phosphate may alter its light-absorbing properties and, consequently, its susceptibility to photodegradation compared to the parent compound.

Oxidation : Advanced Oxidation Processes (AOPs) are effective in degrading clindamycin in aqueous solutions. jwent.net For instance, the use of nanoscale zero-valent iron (nZVI) combined with hydrogen peroxide (a Fenton-like process) has been shown to efficiently break down the antibiotic. researchgate.net These processes would likely also be effective in transforming Dehydro Clindamycin Phosphate.

Hydrolysis : Clindamycin has been reported to be relatively stable against hydrolysis, even at extreme pH values. researchgate.net It is likely that Dehydro Clindamycin Phosphate exhibits similar stability towards hydrolysis under typical environmental conditions.

The degradation of the parent molecule through these pathways leads to the formation of various transformation products (TPs). For clindamycin, known TPs identified in soil include clindamycin sulfoxide (B87167) (CSO) and N-demethyl clindamycin (NDC). nih.gov Abiotic degradation of Dehydro Clindamycin Phosphate would similarly produce a unique set of TPs, which could have their own environmental persistence and toxicological profiles. Identifying these unknown TPs in complex environmental matrices like water and soil presents a significant analytical challenge. researchgate.net

Table 3: Abiotic Degradation Processes Investigated for Clindamycin

| Process | Conditions / Reagents | Outcome | Reference |

| Photocatalysis | UV light, TiO₂ | Effective degradation; follows pseudo-first-order kinetics. | jwent.netjwent.net |

| Photodegradation | Dissolved Black Carbon (DBC), light | Degradation is mediated by ROS but can be inhibited by the binding of the antibiotic to DBC. | nih.gov |

| Oxidation (Fenton-like) | Nanoscale zero-valent iron (nZVI), H₂O₂, Ultrasonication | Efficient removal from aqueous solutions. | researchgate.net |

| Hydrolysis | Varied pH conditions | Generally stable. | researchgate.net |

Future research is needed to specifically investigate the abiotic degradation pathways of Dehydro Clindamycin Phosphate to fully assess its environmental risk.

Q & A

Basic: What experimental designs are recommended for synthesizing clindamycin phosphate with high yield and purity?

Methodological Answer:

Synthesis optimization involves orthogonal analysis to evaluate critical parameters. For example, the ketalization step requires selective hydroxyl protection using clindamycin hydrochloride alcoholate, followed by phosphate esterification with dimethylamino pyridine (esterification catalyst) and benzyltriethylamine chloride (phase transfer catalyst) . Orthogonal experiments (e.g., four-factor analysis) can screen variables like solvent ratios, reaction time, and temperature to maximize yield (e.g., 62.7% achieved in optimized routes) . Post-synthesis, purity validation via liquid chromatography (LC) with automatic integration ensures residual solvents and intermediates meet pharmacopeial standards .

Basic: How are polymorphic forms of clindamycin phosphate characterized and validated?

Methodological Answer:

Polymorph identification combines X-ray diffraction (XRD) for crystal structure analysis, differential scanning calorimetry (DSC) for thermal stability, and dynamic vapor sorption (DVS) for moisture sensitivity . Controlled humidity chambers using saturated salt solutions (e.g., ASTM E104-85 standards) simulate environmental stability . For instance, clindamycin phosphate exhibits at least three polymorphic forms with distinct melting points (e.g., Form I: 142–144°C; Form II: 138–140°C), requiring storage at <25°C to prevent phase transitions .

Basic: What analytical methods are used to assess clindamycin phosphate purity and related substances?

Methodological Answer:

Reverse-phase HPLC with UV detection (e.g., C18 column, 210 nm wavelength) is standard. The mobile phase typically combines phosphate buffer (pH 6.8) and acetonitrile (85:15 v/v) . System suitability tests validate sensitivity (e.g., 7–13% peak area reproducibility) and resolution between clindamycin phosphate (retention time ~8.5 min) and clindamycin (relative retention time ~1.8). Limits for related substances: clindamycin ≤0.5% and total impurities ≤4.0% per USP standards .

Advanced: How do polymorphic transitions impact clindamycin phosphate’s bioavailability and efficacy in topical formulations?

Methodological Answer:

Polymorph stability directly affects dissolution rates and therapeutic performance. For example, hygroscopic forms (e.g., solvates) may degrade under high humidity, reducing antimicrobial activity . In vitro-in vivo correlation (IVIVC) studies using Franz diffusion cells can model skin permeation, comparing polymorph dissolution profiles (e.g., Form I vs. Form II) with clinical outcomes (e.g., acne treatment efficacy) . Accelerated stability testing (40°C/75% RH for 6 months) is critical for formulation development .

Advanced: How can researchers resolve contradictions in thermal stability data across polymorphic studies?

Methodological Answer:

Discrepancies often arise from sample preparation (e.g., drying methods, residual solvents). Controlled crystallization protocols (e.g., slow evaporation vs. antisolvent addition) minimize variability . Conflicting DSC results (e.g., endothermic peaks at 142°C vs. 138°C) require validation via hot-stage microscopy to confirm melt-recrystallization behavior . Cross-referencing with XRD data ensures phase purity, while thermogravimetric analysis (TGA) quantifies solvent loss during heating .

Advanced: What methodologies validate the safety of clindamycin phosphate in reproductive toxicity studies?

Methodological Answer:

Chronic toxicity assessments in rodents involve subcutaneous/oral dosing (e.g., 432 mg/kg in mice, 42× human equivalent dose) over 12–24 months. Parameters include organ histopathology, fertility metrics (e.g., litter size), and teratogenicity . Systemic exposure is measured via LC-MS/MS, with topical formulations showing <5% absorption . Contradictions in species-specific toxicity (e.g., higher sensitivity in rats) necessitate human-relevant in vitro models (e.g., placental barrier co-cultures) .

Advanced: How can in vitro antimicrobial activity data for clindamycin phosphate be translated to in vivo efficacy?

Methodological Answer:

In vitro MIC (minimum inhibitory concentration) against Propionibacterium acnes (0.4 µg/mL) must be contextualized with pharmacokinetic parameters like skin retention time and hydrolysis rates . Ex vivo models using human skin explants measure clindamycin (active metabolite) release from phosphate prodrugs . Pharmacodynamic modeling links tissue concentration-time profiles (AUC/MIC ratio) to clinical outcomes (e.g., lesion reduction in acne trials) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。